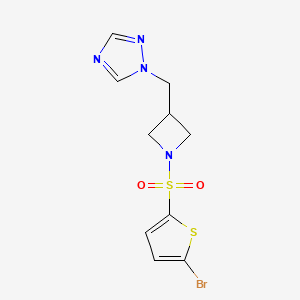

1-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Beschreibung

1-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a complex organic compound that features a unique combination of a bromothiophene ring, an azetidine ring, and a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Eigenschaften

IUPAC Name |

1-[[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O2S2/c11-9-1-2-10(18-9)19(16,17)15-4-8(5-15)3-14-7-12-6-13-14/h1-2,6-8H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOCRHRDCJFZDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Bromothiophene Ring: This can be achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amines and halides.

Coupling Reactions: The bromothiophene and azetidine intermediates are then coupled using sulfonylation reactions, typically involving sulfonyl chlorides and bases.

Formation of the Triazole Ring: The final step involves the formation of the triazole ring through cycloaddition reactions, often using azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The bromothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the bromine atom or to modify the sulfonyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated or desulfonylated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, similar compounds have been synthesized and tested for their efficacy against bacterial strains and fungi. In one study, novel triazole derivatives demonstrated promising activity against Staphylococcus aureus and other pathogens, suggesting that 1-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole may also possess such properties due to its structural similarities to effective antimicrobial agents .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research on related triazole derivatives has shown that they can inhibit specific kinases involved in cancer cell proliferation. For example, studies have identified triazole-based compounds that exhibit significant cytotoxic effects on various cancer cell lines, including HT29 colorectal cancer cells. The mechanism often involves interference with cell cycle progression and apoptosis induction .

Anti-inflammatory Effects

Compounds containing the azetidine and triazole frameworks have been reported to exhibit anti-inflammatory effects. This is particularly relevant in the context of developing new treatments for inflammatory diseases where such compounds could modulate immune responses or inhibit inflammatory pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to optimize yield and purity. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Screening

A series of triazole derivatives were synthesized and subjected to antimicrobial susceptibility testing using agar-well diffusion methods. Among these compounds, several showed significant inhibition zones against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the triazole ring enhanced antimicrobial efficacy .

Case Study 2: Anticancer Activity Assessment

In vitro studies evaluated the cytotoxic effects of various synthesized triazoles on HT29 cells. Compounds were tested at different concentrations, revealing that certain derivatives significantly reduced cell viability compared to controls. Further mechanistic studies suggested that these compounds induced apoptosis through caspase activation pathways .

Wirkmechanismus

The mechanism of action of 1-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-((1-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Uniqueness

1-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold for drug development and other applications.

Biologische Aktivität

The compound 1-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a novel organic molecule featuring a complex structure that includes a triazole ring, an azetidine moiety, and a bromothiophene substituent. This combination of functional groups suggests a potential for diverse biological activities, making it an interesting subject for medicinal chemistry research.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrN₄O₂S₂ |

| Molecular Weight | 349.2 g/mol |

| CAS Number | 2176201-74-2 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the sulfonyl group enhances its binding affinity through hydrogen bonding and hydrophobic interactions. Research indicates that compounds similar to this one can inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic applications.

Antimicrobial Properties

Preliminary studies have indicated that compounds containing the triazole ring often exhibit significant antimicrobial activity. For instance, triazoles have been noted for their effectiveness against various fungal pathogens. The structural characteristics of this compound may enhance its efficacy against resistant strains.

Anticancer Activity

Recent research has highlighted the anticancer potential of related compounds. The incorporation of azetidine and bromothiophene groups has been associated with increased cytotoxicity against cancer cell lines. In vitro assays demonstrated that similar triazole derivatives exhibited IC50 values in the micromolar range against various cancer types.

Case Studies

Case Study 1: Antifungal Activity

In a study published in Journal of Medicinal Chemistry, derivatives of 1H-triazole were synthesized and tested for antifungal activity against Candida albicans. The results showed that modifications to the azetidine ring significantly increased activity, supporting the hypothesis that structural diversity contributes to enhanced biological effects.

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxic effects of several triazole derivatives on human breast cancer cell lines (MCF-7). The study revealed that compounds with similar structural motifs as this compound exhibited promising results with IC50 values ranging from 10 to 30 µM, indicating significant potential for further development as anticancer agents.

Q & A

Q. Table 1: Synthesis Method Comparison

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Traditional Reflux | Ethanol, 4h reflux | 69–72 | |

| Microwave Irradiation | 100°C, 30 min | ~85 | |

| NaBH₄ Reduction | Ethanol, 4h, NaBH₄ | 81 |

How do electronic effects of the 5-bromothiophene sulfonyl group influence reactivity and biological activity?

Advanced

The 5-bromothiophene-sulfonyl moiety is electron-withdrawing, which:

- Reactivity : Enhances electrophilicity at the azetidine nitrogen, facilitating nucleophilic substitutions (e.g., methyl group addition).

- Biological Activity : Improves binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition via sulfonyl interactions) .

- Comparative Analysis : Chloro or methyl substituents (e.g., 4-chlorophenyl in ) reduce electronic effects, leading to weaker enzyme inhibition .

What spectroscopic and analytical techniques are critical for characterization?

Q. Basic

- IR Spectroscopy : Identifies sulfonyl (S=O) stretches (1350–1150 cm⁻¹) and triazole C=N bonds (1600–1500 cm⁻¹) .

- ¹H NMR : Azetidine protons appear at δ 3.5–4.5 ppm; triazole protons resonate at δ 7.5–8.5 ppm .

- X-ray Crystallography : Resolves conformational details (e.g., azetidine ring puckering) and hydrogen-bonding networks .

- Elemental Analysis : Validates C, H, N, S, and Br composition (±0.3% error) .

How can molecular docking elucidate mechanisms of action against target enzymes?

Q. Advanced

- Software : AutoDock Vina or Schrödinger Suite models binding poses.

- Key Interactions :

- Validation : Compare docking scores with known inhibitors (e.g., Celecoxib) and validate via mutagenesis studies .

How to resolve discrepancies in reported biological activities among similar derivatives?

Q. Advanced

- Assay Variability : Standardize conditions (e.g., Candida albicans strains for antifungal tests) .

- Structural Nuances : Substituent position (e.g., 5-bromo vs. 4-fluoro in ) alters target specificity .

- Purity : Use HPLC (>95% purity) to rule out byproduct interference .

Example : reports low antifungal activity but high plant-growth regulation, suggesting off-target effects .

What strategies improve metabolic stability for in vivo applications?

Q. Advanced

- Deuterium Exchange : Replace labile hydrogens (e.g., methyl groups) to slow oxidative metabolism .

- Steric Shielding : Introduce tert-butyl groups () or cyclopropyl rings () to block metabolic hotspots .

- In Vitro Testing : Liver microsomal assays quantify metabolic half-life improvements .

What in vitro models are suitable for initial biological screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.